molecular formula C9H19N B2515827 3-Methyl-3-propylpiperidine CAS No. 137605-96-0

3-Methyl-3-propylpiperidine

Cat. No.: B2515827
CAS No.: 137605-96-0
M. Wt: 141.258
InChI Key: BXAVWTMYJUJAAX-UHFFFAOYSA-N
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Description

3-Methyl-3-propylpiperidine is a bicyclic amine featuring a piperidine ring substituted with methyl and propyl groups at the 3-position. Its molecular formula is C₉H₁₉N, with a CAS number of 137605-96-0 and an InChIKey of BXAVWTMYJUJAAX-UHFFFAOYSA-N . Its structural rigidity and alkyl substituents make it a valuable building block for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Properties

IUPAC Name

3-methyl-3-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-5-9(2)6-4-7-10-8-9/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAVWTMYJUJAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of pyridine derivatives using a catalyst such as molybdenum disulfide. This process involves the reduction of pyridine to piperidine, followed by further functionalization to introduce the methyl and propyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-propylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-Methyl-3-propylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-propylpiperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-Methyl-3-propylpiperidine C₉H₁₉N 141.26 3-methyl, 3-propyl 137605-96-0
3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) C₁₄H₂₁NO 219.33 3-hydroxyphenyl, N-propyl N/A
3-(3-Methyloxetan-3-yl)piperidine C₈H₁₅NO 155.20 3-methyloxetan N/A
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 2-methylphenoxy, HCl salt 1858256-18-4
3-Methylpiperidine C₆H₁₃N 99.18 3-methyl 626-56-2

Key Observations :

  • 3-PPP incorporates a polar hydroxyphenyl group, enhancing receptor-binding affinity compared to the nonpolar alkyl chains of this compound .
  • 3-(2-Methylphenoxy)piperidine hydrochloride has a phenoxy group and hydrochloride salt, improving solubility for pharmacological applications .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Compound Biological Activity Applications Notable Findings
This compound Limited reported activity; structural scaffold Synthetic intermediate Used in CNS drug design
3-PPP (S enantiomer) Dopamine autoreceptor agonist, postsynaptic antagonist Antipsychotic candidate Dual modulation of DA receptors; potential for schizophrenia treatment
3-Methylpiperidine Base structure for alkaloid synthesis Industrial chemistry Widely available; 132 reactions documented

Key Observations :

  • 3-PPP exhibits unique dopamine receptor bifunctionality , distinguishing it from alkyl-substituted piperidines like this compound. The S enantiomer selectively activates presynaptic receptors while blocking postsynaptic ones, a profile absent in simpler alkyl analogs .
  • 3-Methylpiperidine lacks complex substituents, making it more reactive in industrial applications but less targeted in pharmacology .

Biological Activity

3-Methyl-3-propylpiperidine is a cyclic amine with the molecular formula C₈H₁₅N, characterized by a piperidine ring substituted with a methyl group and a propyl group at the nitrogen atom. This structural configuration significantly influences its chemical properties and biological activities. The compound falls under the category of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. Notably, this compound exhibits notable biological activities, particularly in pharmacology, including interactions with various neurotransmitter systems.

  • Molecular Formula : C₈H₁₅N
  • Molecular Weight : 127.21 g/mol
  • Structure :
3 Methyl 3 propylpiperidine\text{3 Methyl 3 propylpiperidine}

Pharmacological Interactions

Research indicates that this compound may interact with several neurotransmitter systems, which could lead to various pharmacological effects. These include potential applications in treating neurological disorders due to its ability to modulate neurotransmitter activity.

Anticancer Potential

A study on piperidine derivatives highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with structural similarities exhibited antiproliferative activity against human leukemia cells, suggesting that this compound may also possess similar properties .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • In vitro studies have shown that certain piperidine derivatives can inhibit the growth of cancer cells at low concentrations. For example, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against leukemia cell lines .
  • Neurotransmitter Modulation :
    • The compound's structural similarity to known neurotransmitter modulators suggests potential effects on dopamine and serotonin pathways, which are critical in various psychiatric conditions .

Comparative Table of Piperidine Derivatives

Compound NameBiological ActivityReference
This compoundPotential neuroactive and anticancer
N-(4-methyl-3-(4-(pyridin-4-yl)Antiangiogenic and DNA cleavage
4-(3-(Piperidin-4-yl)propyl)Antileukemic activity

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